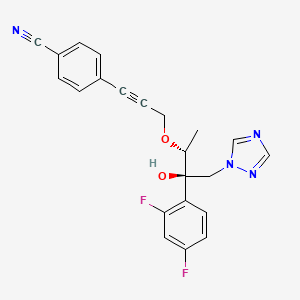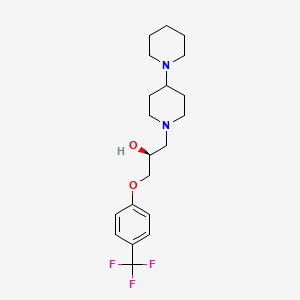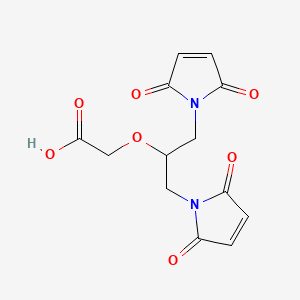
Aurein 3.1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aurein 3.1 is an antimicrobial peptide known for its potent antibiotic properties. It is part of the aurein family of peptides, which are derived from the skin secretions of the Australian green tree frog, Litoria aurea. This compound exhibits significant activity against Gram-positive bacteria, making it a valuable compound in the fight against bacterial infections .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Aurein 3.1 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound involves scaling up the SPPS process. This requires optimization of reaction conditions to ensure high yield and purity. The peptide is then cleaved from the resin, purified using high-performance liquid chromatography (HPLC), and characterized using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Analyse Des Réactions Chimiques
Types of Reactions: Aurein 3.1 primarily undergoes reactions typical of peptides, including:
Oxidation: The oxidation of methionine residues to methionine sulfoxide.
Reduction: Reduction of disulfide bonds to thiol groups.
Substitution: Amino acid substitutions can be introduced to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Site-directed mutagenesis or chemical modification.
Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as modified peptides with altered amino acid sequences .
Applications De Recherche Scientifique
Aurein 3.1 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in the innate immune system of amphibians and its interaction with bacterial membranes.
Medicine: Explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: Utilized in the development of antimicrobial coatings and materials
Mécanisme D'action
Aurein 3.1 exerts its antimicrobial effects by interacting with bacterial membranes. It adopts an alpha-helical structure upon contact with the membrane, leading to membrane destabilization and permeabilization. This results in the leakage of cellular contents and ultimately bacterial cell death. The peptide targets the lipid bilayer of the membrane, disrupting its integrity and causing cell lysis .
Comparaison Avec Des Composés Similaires
Aurein 2.6: Another peptide from the aurein family with similar antimicrobial properties.
Magainin: An antimicrobial peptide from the African clawed frog, Xenopus laevis.
Defensin: A class of antimicrobial peptides found in various organisms, including humans
Comparison: Aurein 3.1 is unique in its high potency against Gram-positive bacteria and its ability to adopt a stable alpha-helical structure in the presence of lipid bilayers. Compared to other antimicrobial peptides like magainin and defensin, this compound has a distinct amino acid sequence and mechanism of action, making it a valuable tool for studying peptide-membrane interactions and developing new antimicrobial agents .
Propriétés
Formule moléculaire |
C81H136N22O20 |
|---|---|
Poids moléculaire |
1738.1 g/mol |
Nom IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C81H136N22O20/c1-15-44(9)64(68(85)110)100-77(119)58(40-104)94-61(107)39-88-70(112)49(14)91-80(122)66(46(11)17-3)102-75(117)56(34-51-37-86-41-89-51)93-60(106)38-87-69(111)48(13)90-79(121)65(45(10)16-2)101-72(114)53(29-23-25-31-83)95-71(113)52(28-22-24-30-82)96-78(120)63(43(7)8)99-81(123)67(47(12)18-4)103-76(118)57(35-62(108)109)98-74(116)55(33-50-26-20-19-21-27-50)97-73(115)54(32-42(5)6)92-59(105)36-84/h19-21,26-27,37,41-49,52-58,63-67,104H,15-18,22-25,28-36,38-40,82-84H2,1-14H3,(H2,85,110)(H,86,89)(H,87,111)(H,88,112)(H,90,121)(H,91,122)(H,92,105)(H,93,106)(H,94,107)(H,95,113)(H,96,120)(H,97,115)(H,98,116)(H,99,123)(H,100,119)(H,101,114)(H,102,117)(H,103,118)(H,108,109)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,63-,64-,65-,66-,67-/m0/s1 |
Clé InChI |
NVLUQRRSHVBFHI-PXGMBHJKSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
SMILES canonique |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-2-[7-[6-(1H-pyrazol-5-yl)pyridin-3-yl]oxyheptoxy]propanoic acid](/img/structure/B12382922.png)



![N-(6-{4-[(4'-Chlorobiphenyl-2-Yl)methyl]piperazin-1-Yl}-1,1-Dioxido-1,2-Benzothiazol-3-Yl)-4-{[(2r)-4-(Dimethylamino)-1-(Phenylsulfanyl)butan-2-Yl]amino}-3-Nitrobenzenesulfonamide](/img/structure/B12382962.png)
![(1S,2R,3S,6R,7R,9S,12S)-2-hydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12382974.png)


![(5R,5aR,8aS,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B12382985.png)


![Sodium 3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoate](/img/structure/B12382998.png)
![(S)-(1R,3S,5R,6S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate hydrochloride](/img/structure/B12383002.png)
